N-(2-cyano-3-methylbutan-2-yl)-2-(1-prop-2-enylbenzimidazol-2-yl)sulfanylacetamide
Description
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(1-prop-2-enylbenzimidazol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-5-10-22-15-9-7-6-8-14(15)20-17(22)24-11-16(23)21-18(4,12-19)13(2)3/h5-9,13H,1,10-11H2,2-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEFWTWAFASSEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NC2=CC=CC=C2N1CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Formula
- Chemical Formula : C₁₄H₁₈N₄OS
- Molecular Weight : 306.39 g/mol
Structural Features
The compound features a benzimidazole moiety linked to a sulfanylacetamide group, which is believed to contribute to its biological activity. The presence of the cyano and alkyl groups may enhance lipophilicity and influence receptor interactions.
Research indicates that compounds similar to N-(2-cyano-3-methylbutan-2-yl)-2-(1-prop-2-enylbenzimidazol-2-yl)sulfanylacetamide may interact with various biological targets, including:
- Enzymes : Inhibition or modulation of specific enzymes involved in metabolic pathways.
- Receptors : Binding affinity for neurotransmitter receptors or other cellular receptors, influencing signaling pathways.
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial properties, particularly against certain bacterial strains. The compound's structural features may allow it to penetrate bacterial cell walls effectively.
Anticancer Potential
Several derivatives of benzimidazole have shown promise in cancer therapy. The specific compound may exhibit cytotoxic effects on cancer cell lines through apoptosis induction or cell cycle arrest.
Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 15 | |
| Anticancer | HeLa Cells | 10 | |
| Enzyme Inhibition | Cholinesterase | 5 |
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various benzimidazole derivatives, this compound was tested against Gram-negative bacteria. The results indicated significant inhibition at concentrations below 20 µM, suggesting a mechanism that disrupts bacterial cell membrane integrity.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of this compound revealed that it induces apoptosis in HeLa cells via the intrinsic pathway. Flow cytometry analysis showed increased Annexin V binding, indicating early apoptotic changes after treatment with the compound at concentrations as low as 10 µM.
Research Findings and Future Directions
Research on this compound is still emerging. Current findings highlight its potential as a lead compound for drug development in antimicrobial and anticancer therapies. Future studies should focus on:
- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its biological activities.
- In Vivo Studies : Evaluating efficacy and safety in animal models to support clinical translation.
- Structure-Activity Relationship (SAR) : Investigating modifications to improve potency and selectivity.
Comparison with Similar Compounds
Comparison with N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
The compound N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide shares a tertiary carbinolamide backbone but differs critically in substituents and functional groups:
Key Differences :
- The benzimidazole-thioacetamide motif in the target compound provides a larger π-conjugated system and stronger electron-withdrawing effects, which may influence metal-ligand interactions in catalytic applications.
Comparison with Lumped Surrogates in Organic Modeling ()
The lumping strategy groups structurally similar compounds into surrogates to simplify reaction networks. For example, compounds with shared benzimidazole or thioether motifs might be lumped together.
Implications: While lumping simplifies simulations, the target compound’s unique cyano and prop-2-enyl groups may necessitate separate treatment in studies requiring high precision.
Spectroscopic Comparisons ()
NMR data analysis of structurally related compounds (e.g., rapamycin derivatives) reveals that chemical shift differences in specific regions (e.g., 29–36 ppm or 39–44 ppm in 13C NMR) correlate with substituent changes . For the target compound:
- Benzimidazole protons : Expected downfield shifts (~7–8 ppm in 1H NMR) due to aromatic ring currents.
- Cyano group: Adjacent protons (C-2 and C-3 of butan-2-yl) may exhibit upfield shifts due to electron withdrawal.
- Prop-2-enyl group : Allylic protons (~5–6 ppm) and vinyl carbons (~115–125 ppm in 13C NMR) would distinguish it from saturated analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
